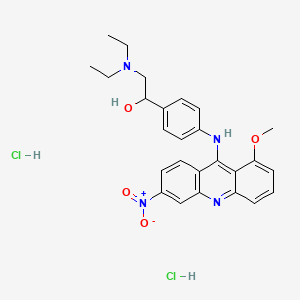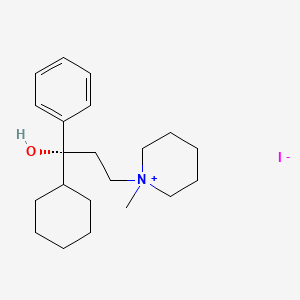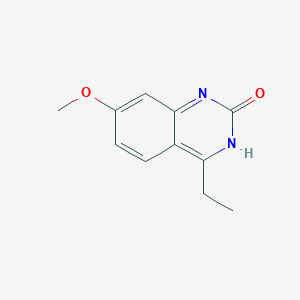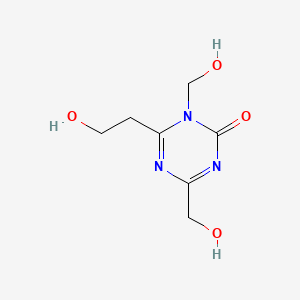
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- is a chemical compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- typically involves the reaction of cyanuric chloride with ethylene glycol and formaldehyde under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or distillation to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triol: Another triazine derivative with hydroxyl groups.
1,3,5-Triazine-2,4-diamine: Contains amino groups instead of hydroxyl groups.
1,3,5-Triazine-2,4,6-tris(alkyl/aryl): Substituted triazines with alkyl or aryl groups.
Uniqueness
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- is unique due to the presence of both hydroxyethyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
35503-54-9 |
|---|---|
Fórmula molecular |
C7H11N3O4 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
6-(2-hydroxyethyl)-1,4-bis(hydroxymethyl)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H11N3O4/c11-2-1-6-8-5(3-12)9-7(14)10(6)4-13/h11-13H,1-4H2 |
Clave InChI |
MEOFBWPFVVBHJF-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C1=NC(=NC(=O)N1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
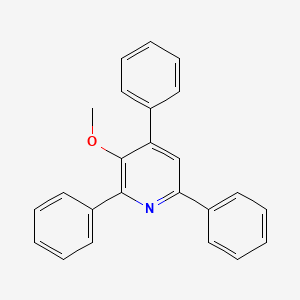
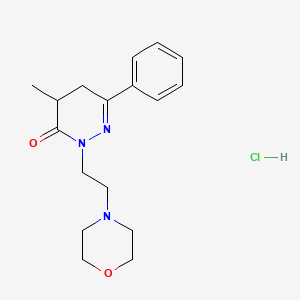

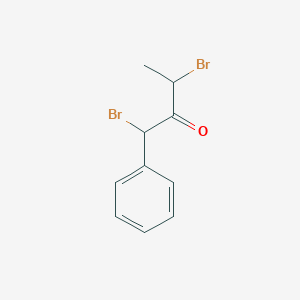

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
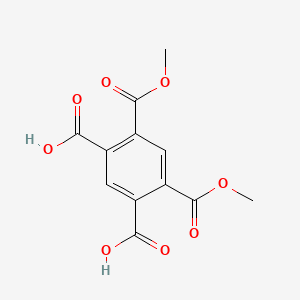


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
